molecular formula C15H11N3O3S B5697223 2-hydroxy-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid

2-hydroxy-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid

Cat. No. B5697223
M. Wt: 313.3 g/mol
InChI Key: ZHTOXLKEWGYQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid, also known as PTTB, is a synthetic compound with potential biological applications. This compound has been the subject of extensive scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid is not yet fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. This compound may also induce cell death by activating apoptotic pathways. Additionally, this compound has been found to inhibit the expression of certain inflammatory genes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory properties, this compound has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. This compound has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-hydroxy-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid in lab experiments is its potential as a cytotoxic agent. This makes it useful in studies involving cancer cells. Additionally, this compound has been found to have low toxicity in normal cells, which makes it a promising candidate for further development. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research involving 2-hydroxy-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Finally, studies are needed to investigate the potential side effects of this compound and its safety profile in humans.

Synthesis Methods

2-hydroxy-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid can be synthesized using a multi-step process. The first step involves the reaction of 2-hydroxy-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-pyridinyl)-1,3-thiazol-2-amine to form the final product, this compound. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

2-hydroxy-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid has been found to have potential biological applications, particularly in the field of cancer research. Studies have shown that this compound has cytotoxic effects on cancer cells, including breast, colon, and lung cancer cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-hydroxy-4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c19-13-7-10(1-2-11(13)14(20)21)17-15-18-12(8-22-15)9-3-5-16-6-4-9/h1-8,19H,(H,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTOXLKEWGYQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=CS2)C3=CC=NC=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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